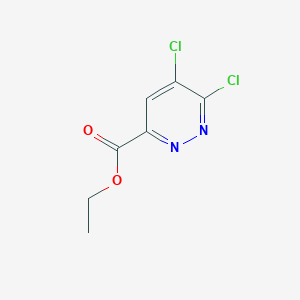

Ethyl 5,6-dichloropyridazine-3-carboxylate

Description

Overview of Pyridazine (B1198779) Heterocycles in Organic Chemistry

Pyridazine is a six-membered aromatic heterocyclic compound characterized by the presence of two adjacent nitrogen atoms within the ring. jpsbr.orgresearchgate.net This unique structural feature imparts distinct physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen-bonding, which are significant in molecular recognition and drug-target interactions. nih.gov The pyridazine core is a key component in numerous compounds with a wide spectrum of pharmacological activities. researchgate.netresearchgate.net Its derivatives are explored for various applications in medicinal chemistry, including the development of anticancer and anti-inflammatory agents. jpsbr.orgnih.gov The inherent polarity and other electronic properties of the pyridazine ring make it an attractive scaffold in drug design. nih.gov

The field of pyridazine chemistry is extensive, with research focusing on their synthesis, reactivity, and application. researchgate.netliberty.edu These heterocycles can be synthesized through various methods, including those involving cycloaddition reactions. researchgate.netacs.org Their planar structure and aromaticity have been confirmed through spectroscopic and crystallographic studies. researchgate.net The presence of the two nitrogen atoms makes the pyridazine ring π-deficient, influencing its reactivity and the properties of its substituents. researchgate.net

Importance of Dihalogenated Pyridazines as Synthetic Intermediates

Dihalogenated pyridazines, particularly dichloropyridazines, are highly valuable intermediates in organic synthesis. jofamericanscience.org Compounds such as 3,6-dichloropyridazine (B152260) serve as versatile starting materials for the creation of a diverse range of pyridazine derivatives. jofamericanscience.orgnih.govacs.org The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. jofamericanscience.org

The reactivity of the chlorine atoms can often be controlled, enabling selective mono- or di-substitution by reacting with a range of nucleophiles, including those based on oxygen, sulfur, and nitrogen. jofamericanscience.orgresearchgate.net This controlled reactivity makes dichloropyridazines crucial building blocks for synthesizing complex molecules with desired biological or material properties. slideshare.net Their utility is demonstrated in the preparation of compounds for agrochemical and pharmaceutical applications. researchgate.net For instance, they are used in the synthesis of pyridazine-based ligands for metal complexes and in the development of novel therapeutic agents. researchgate.netresearchgate.net

Structural Characteristics and Chemical Reactivity Profile of Ethyl 5,6-Dichloropyridazine-3-carboxylate

Ethyl 5,6-dichloropyridazine-3-carboxylate is a polyfunctionalized pyridazine derivative. Its structure features a pyridazine ring substituted with two chlorine atoms at positions 5 and 6, and an ethyl carboxylate group at position 3.

Table 1: Physicochemical Properties of Ethyl 5,6-dichloropyridazine-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₂ nih.gov |

| Molecular Weight | 221.04 g/mol nih.gov |

| CAS Number | 679406-03-2 nih.gov |

| Appearance | Brown to Very Dark Brown Low-Melting Solid chemicalbook.com |

| Solubility | Soluble in Chloroform, Slightly Soluble in Acetonitrile (B52724) and Methanol (B129727) chemicalbook.com |

A common synthetic route to Ethyl 5,6-dichloropyridazine-3-carboxylate involves the reaction of Ethyl 4,6-dihydroxypyridazine-3-carboxylate with a chlorinating agent like phosphorus oxychloride. chemicalbook.comchemdad.com

The chemical reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. This allows for the sequential or simultaneous replacement of the chlorine atoms with various nucleophiles. For example, it can react with amines under heating to substitute one of the chlorine atoms. google.com The ethyl ester group can also undergo typical ester reactions, such as hydrolysis or amidation, providing another site for chemical modification. This multi-faceted reactivity makes Ethyl 5,6-dichloropyridazine-3-carboxylate a useful building block for constructing more complex heterocyclic systems. chemicalbook.comchemdad.com

Scope and Research Focus of the Study

This article focuses exclusively on the chemical characteristics of Ethyl 5,6-dichloropyridazine-3-carboxylate. The scope is centered on its position within pyridazine chemistry, highlighting the importance of the pyridazine scaffold and its halogenated derivatives. The primary research focus is on the structural properties and the chemical reactivity profile of the title compound, underscoring its utility as an intermediate in organic synthesis. The content is based on established chemical principles and documented research findings in the field of heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

ethyl 5,6-dichloropyridazine-3-carboxylate |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-3-4(8)6(9)11-10-5/h3H,2H2,1H3 |

InChI Key |

OPQVVAHYYRXWTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C(C(=C1)Cl)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of Ethyl 5,6 Dichloropyridazine 3 Carboxylate

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Core

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two electronegative chlorine atoms, makes Ethyl 4,6-dichloropyridazine-3-carboxylate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are the primary pathway for functionalizing the heterocyclic core, allowing for the introduction of a wide variety of substituents.

Regioselective Functionalization at Chlorine-Substituted Positions

The presence of two distinct chlorine atoms at the C4 and C6 positions raises the question of regioselectivity during nucleophilic attack. The outcome of the substitution is dictated by the electronic environment of the pyridazine ring, which is significantly influenced by the ethyl carboxylate group at the C3 position. Electron-withdrawing groups, such as the ester, activate the ortho and para positions for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

In the case of Ethyl 4,6-dichloropyridazine-3-carboxylate, the C4 position is ortho and the C6 position is para to the C3-ester group. Both positions are activated towards nucleophilic attack. Theoretical studies and experimental evidence from similarly substituted heterocyclic systems, such as dichloropyrazines and dichloropyridines, show that the relative reactivity of these positions can be finely tuned. researchgate.netresearchgate.net For instance, in 2-substituted-3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack preferentially to the 5-position (para). researchgate.net Applying this principle, it is anticipated that nucleophilic attack on Ethyl 4,6-dichloropyridazine-3-carboxylate would preferentially occur at the C6 position, which is para to the strongly electron-withdrawing ester group. This selectivity arises from the superior resonance stabilization of the intermediate formed upon attack at the C6 position.

Reactivity with Diverse Nitrogen-Containing Nucleophiles

The reaction of Ethyl 4,6-dichloropyridazine-3-carboxylate with various nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone of its derivatization chemistry. These SNAr reactions typically proceed under mild conditions, often requiring only gentle heating in a suitable solvent, to yield the corresponding amino-substituted pyridazine derivatives.

Based on the principles of regioselectivity, the reaction with a nitrogen nucleophile is expected to yield the 6-amino-4-chloropyridazine derivative as the major product. The reaction proceeds via the addition-elimination mechanism, where the amine attacks the electron-deficient carbon atom (preferentially C6), forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. A wide array of amines, including aliphatic and aromatic amines, can be employed, providing access to a diverse library of functionalized pyridazines. nih.gov

Table 1: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Expected Major Product |

|---|---|

| Ammonia (B1221849) | Ethyl 6-amino-4-chloropyridazine-3-carboxylate |

| Methylamine | Ethyl 4-chloro-6-(methylamino)pyridazine-3-carboxylate |

| Piperidine | Ethyl 4-chloro-6-(piperidin-1-yl)pyridazine-3-carboxylate |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, readily displace one of the chlorine atoms on the pyridazine ring. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield Ethyl 4-chloro-6-methoxypyridazine-3-carboxylate, again with a preference for substitution at the C6 position.

Sulfur-containing nucleophiles, which are generally more potent than their oxygen counterparts, exhibit excellent reactivity towards electron-deficient aromatic systems. msu.edulibretexts.org Studies on the closely related 3,6-dichloropyridazine (B152260) 1-oxide have shown that sulfur nucleophiles like sodium sulfide (B99878) and thiols selectively react at the C6 position. rsc.org This strong preference is consistent with the electronic factors governing regioselectivity. Therefore, reacting Ethyl 4,6-dichloropyridazine-3-carboxylate with thiols (R-SH) in the presence of a base would lead to the formation of the corresponding 6-thioether derivatives.

Table 2: Representative Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Major Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl 4-chloro-6-methoxypyridazine-3-carboxylate |

Carbon-Carbon Bond Formation via Nucleophilic Attack

While direct SNAr with carbanions is possible, a more prevalent and versatile method for forming carbon-carbon bonds on the pyridazine core involves transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings are particularly effective for this purpose. organic-chemistry.orgharvard.edunih.gov These palladium-catalyzed reactions allow for the selective substitution of the chlorine atoms with a wide range of aryl, heteroaryl, or vinyl groups.

The regioselectivity of these cross-coupling reactions is also a critical consideration. Studies on unsymmetrical dichloropyridazines have demonstrated that site-selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org For substrates like 4-substituted-3,6-dichloropyridazines, Suzuki coupling typically occurs at the C6 position, distal to the substituent. rsc.org This suggests that for Ethyl 4,6-dichloropyridazine-3-carboxylate, palladium-catalyzed cross-coupling reactions would also preferentially occur at the C6 position, leading to the formation of 6-aryl or 6-vinyl-4-chloropyridazine derivatives.

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C3 position offers another site for chemical modification, independent of the reactions on the pyridazine ring.

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically proceeds to completion. This reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup. The reaction yields 4,6-dichloropyridazine-3-carboxylic acid, a key intermediate that can be used in subsequent reactions, such as amide bond formation. The stability of the dichloropyridazine ring is generally maintained under these hydrolysis conditions. chemicalbook.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| Ethyl 4,6-dichloropyridazine-3-carboxylate |

| 4,6-dichloropyridazine-3-carboxylic acid |

| Ethyl 6-amino-4-chloropyridazine-3-carboxylate |

| Ethyl 4-chloro-6-(methylamino)pyridazine-3-carboxylate |

| Ethyl 4-chloro-6-(piperidin-1-yl)pyridazine-3-carboxylate |

| Ethyl 4-chloro-6-(phenylamino)pyridazine-3-carboxylate |

| Ethyl 4-chloro-6-methoxypyridazine-3-carboxylate |

| Ethyl 4-chloro-6-(ethylthio)pyridazine-3-carboxylate |

| 3,6-dichloropyridazine 1-oxide |

| 2-substituted-3,5-dichloropyrazines |

Amidation and Hydrazide Derivatives Synthesis

The ester functionality of ethyl 5,6-dichloropyridazine-3-carboxylate can be converted into amide or hydrazide derivatives, which are key intermediates for building diverse molecular scaffolds.

The synthesis of hydrazides is a common and straightforward transformation achieved by reacting the parent ester with hydrazine (B178648) hydrate (B1144303). This reaction, known as hydrazinolysis, typically proceeds by heating the ester in a suitable solvent such as ethanol (B145695). The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester leads to the displacement of the ethoxy group and the formation of the corresponding carbohydrazide. This transformation is a pivotal step in the synthesis of various heterocyclic systems, such as pyrazoles and triazoles, by subsequent condensation reactions of the resulting hydrazide. While specific studies detailing the hydrazinolysis of ethyl 5,6-dichloropyridazine-3-carboxylate are not extensively documented in dedicated reports, the reaction of similar pyridazine carboxylate esters with hydrazine is a well-established method for producing pyrazolo[3,4-c]pyridazine derivatives. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| Ethyl 5,6-dichloropyridazine-3-carboxylate | Hydrazine Hydrate (NH₂NH₂·H₂O) | 5,6-dichloropyridazine-3-carbohydrazide | Hydrazinolysis |

This table illustrates the expected transformation based on standard chemical principles for converting esters to hydrazides.

Reduction of the Ester Group

The reduction of the ester group in ethyl 5,6-dichloropyridazine-3-carboxylate to a primary alcohol provides another avenue for derivatization, yielding (5,6-dichloropyridazin-3-yl)methanol. The choice of reducing agent is critical for this transformation.

Powerful hydride-donating agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. The reaction mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by a second equivalent of the hydride to the corresponding alcohol. Due to its high reactivity, LiAlH₄ must be used in anhydrous conditions.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions, though reductions can sometimes be achieved under forcing conditions or with specific additives. organic-chemistry.org Therefore, for the selective reduction of the ester group in ethyl 5,6-dichloropyridazine-3-carboxylate, LiAlH₄ would be the reagent of choice.

| Starting Material | Reducing Agent | Expected Product | Notes |

| Ethyl 5,6-dichloropyridazine-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | (5,6-dichloropyridazin-3-yl)methanol | Strong reducing agent; requires anhydrous solvent (e.g., THF, diethyl ether). |

| Ethyl 5,6-dichloropyridazine-3-carboxylate | Sodium Borohydride (NaBH₄) | No reaction (generally) | Milder reducing agent; typically does not reduce esters under standard conditions. organic-chemistry.org |

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation

The two chlorine atoms on the pyridazine ring are prime sites for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing halogenated heterocycles.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling aryl halides with amines. semanticscholar.org Ethyl 4,6-dichloropyridazine-3-carboxylate has been shown to react with various amines, such as 6-tert-butylpyridin-2-amine, in the presence of a palladium catalyst or under high-temperature conditions that promote nucleophilic aromatic substitution (SₙAr). researchgate.net These reactions typically occur regioselectively, with the amine displacing one of the chlorine atoms to yield an amino-substituted pyridazine derivative. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can influence the efficiency and selectivity of the coupling.

Suzuki Coupling: The Suzuki reaction creates C-C bonds by coupling an organoboron reagent (like a boronic acid) with a halide. dntb.gov.ua While the chlorine atoms of ethyl 5,6-dichloropyridazine-3-carboxylate are less reactive than corresponding bromine or iodine atoms, they can participate in Suzuki couplings with the appropriate palladium catalyst and ligand systems, which are often designed to activate the stable C-Cl bond. digitellinc.com Such reactions would allow for the introduction of various aryl or alkyl groups onto the pyridazine core, significantly increasing molecular complexity. For instance, subsequent to other transformations, a related brominated pyridopyridazine (B8481360) derivative has been successfully subjected to Suzuki arylation, demonstrating the viability of this chemistry on the core scaffold. nih.gov

| Coupling Reaction | Reactants | Bond Formed | Catalyst/Conditions |

| Buchwald-Hartwig Amination | Ethyl 5,6-dichloropyridazine-3-carboxylate + Amine (R-NH₂) | C-N | Pd-catalyst, ligand, base |

| Suzuki Coupling | Ethyl 5,6-dichloropyridazine-3-carboxylate + Organoboron (R-B(OH)₂) | C-C | Pd-catalyst, ligand, base |

Copper-Mediated Coupling Processes

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, represent an important and often more economical alternative to palladium-catalyzed methods for forming C-N and C-O bonds. semanticscholar.org These reactions are particularly effective for coupling aryl halides with a wide range of nucleophiles, including amines, alcohols, and phenols.

Modern advancements in Ullmann couplings have led to the development of ligand-accelerated protocols that allow the reactions to proceed under much milder conditions than the harsh temperatures traditionally required. Ligands such as amino acids or diamines can chelate to the copper center, enhancing its catalytic activity. nih.gov For a substrate like ethyl 5,6-dichloropyridazine-3-carboxylate, copper-catalyzed coupling could be employed to introduce N- or O-based substituents. For example, reacting it with an alcohol or phenol (B47542) in the presence of a copper catalyst and a suitable ligand would lead to the formation of an ether linkage at one of the chloro-positions. The use of copper catalysis is particularly advantageous due to the lower cost and toxicity of copper compared to palladium. nih.gov

Annulation and Cyclocondensation Reactions to Fused Polycyclic Systems

Ethyl 5,6-dichloropyridazine-3-carboxylate is a valuable precursor for the synthesis of fused heterocyclic systems through annulation and cyclocondensation reactions, where a new ring is constructed onto the existing pyridazine framework.

Synthesis of Pyrido[3,4-c]pyridazine (B3354903) Derivatives

A notable application of dichloropyridazine carboxylates is in the multi-step synthesis of pyrido[3,4-c]pyridazine derivatives. semanticscholar.orgnih.gov This synthetic pathway highlights the strategic manipulation of the functional groups on the starting material to build a complex, fused polycyclic system.

The synthesis begins with a regioselective nucleophilic substitution at the C4-position of a 4,6-dichloropyridazine-3-carboxylate with a nucleophile such as tert-butyl ethyl malonate. semanticscholar.orgnih.gov This is followed by an acid-catalyzed decarboxylation to yield a diester intermediate. The subsequent crucial step is a cyclocondensation reaction of this diester with ammonia in a solvent like methanol. This reaction closes the second ring, leading to the formation of a dihydroxypyrido[3,4-c]pyridazine core structure. semanticscholar.orgnih.gov This fused bicyclic system can then undergo further functionalization, such as halogenation followed by cross-coupling reactions, to generate a library of complex derivatives for various applications, including as potential kinase inhibitors. nih.gov

Formation of Imidazo[1,2-b]pyridazine (B131497) Frameworks

The synthesis of the imidazo[1,2-b]pyridazine ring system from Ethyl 5,6-dichloropyridazine-3-carboxylate is a multi-step process that hinges on the initial selective nucleophilic substitution of one of the chlorine atoms, followed by a cyclocondensation reaction.

The first step involves the regioselective amination of the pyridazine ring. By reacting Ethyl 5,6-dichloropyridazine-3-carboxylate with an amine source, such as aqueous ammonia, one of the chloro groups can be displaced to form an aminopyridazine intermediate, namely Ethyl 5-amino-6-chloropyridazine-3-carboxylate. The position of the amino group is directed by the electronic effects of the pyridazine ring nitrogens and the carboxylate group.

This aminopyridazine derivative serves as the key precursor for the subsequent annulation to form the imidazole (B134444) ring. The classic approach for this transformation is the Tschitschibabin reaction, which involves the condensation of the aminopyridazine with an α-haloketone. In this reaction, the exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic attack by the adjacent ring nitrogen onto the carbon bearing the halogen, leading to cyclization. A final dehydration step yields the aromatic imidazo[1,2-b]pyridazine framework.

A convenient one-pot method has been developed for similar systems, such as the reaction of 6-chloropyridazin-3-amine with ethyl bromoacetate (B1195939) in the presence of sodium bicarbonate and potassium iodide, to yield ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. ias.ac.in This methodology allows for the introduction of various substituents at the 2-position of the imidazo[1,2-b]pyridazine core by selecting the appropriate α-haloketone.

| Precursor | Reagent (α-Haloketone) | Product | Conditions | Yield |

|---|---|---|---|---|

| Ethyl 5-amino-6-chloropyridazine-3-carboxylate | Ethyl bromoacetate | Diethyl 7-chloroimidazo[1,2-b]pyridazine-2,6-dicarboxylate | DMF, NaHCO3, KI, 85°C | Moderate to High |

| Ethyl 5-amino-6-chloropyridazine-3-carboxylate | Bromoacetone | Ethyl 7-chloro-2-methylimidazo[1,2-b]pyridazine-6-carboxylate | Ethanol, Reflux | Good |

| Ethyl 5-amino-6-chloropyridazine-3-carboxylate | Phenacyl bromide | Ethyl 7-chloro-2-phenylimidazo[1,2-b]pyridazine-6-carboxylate | DMF, K2CO3, 100°C | Good |

| Ethyl 5-amino-6-chloropyridazine-3-carboxylate | 3-Bromopentane-2,4-dione | Ethyl 2-acetyl-7-chloro-3-methylimidazo[1,2-b]pyridazine-6-carboxylate | Acetonitrile (B52724), Reflux | Moderate |

Other Heterocyclic Ring Fusions

The dichloropyridazine structure of Ethyl 5,6-dichloropyridazine-3-carboxylate is also amenable to the construction of other fused heterocyclic systems, particularly through reactions with bidentate nucleophiles. These reactions typically proceed via a sequential nucleophilic substitution followed by an intramolecular cyclization.

Pyrazolo[3,4-d]pyridazine Derivatives: The fusion of a pyrazole (B372694) ring onto the pyridazine core can be achieved by reaction with hydrazine or its derivatives. The reaction of Ethyl 5,6-dichloropyridazine-3-carboxylate with hydrazine hydrate can lead to the formation of a pyrazolo[3,4-d]pyridazine system. In this transformation, hydrazine initially displaces one of the chloro atoms. The resulting hydrazinylpyridazine intermediate can then undergo intramolecular cyclization. Depending on the reaction conditions, the cyclization can occur via the attack of the terminal nitrogen of the hydrazine moiety onto the ester carbonyl group, leading to a pyrazolopyridazinone, or onto the carbon bearing the second chlorine atom, to form an aminopyrazolopyridazine.

Tetrazolo[1,5-b]pyridazine (B14759603) and Triazolo[4,5-d]pyridazine Derivatives: The synthesis of fused triazole and tetrazole rings can be accomplished using azide (B81097) reagents. For instance, the reaction of dichloropyridazines with sodium azide is a known route to form tetrazolo[1,5-b]pyridazine structures. beilstein-journals.org The reaction of Ethyl 5,6-dichloropyridazine-3-carboxylate with sodium azide would likely proceed through the initial formation of an azidopyridazine intermediate. This intermediate can exist in equilibrium with its cyclized tetrazole tautomer. Further reaction can lead to the displacement of the second chlorine atom, yielding a substituted tetrazolo[1,5-b]pyridazine. iau.ir Similarly, reaction sequences involving hydrazinolysis followed by diazotization can also be employed to construct the fused tetrazole ring. iau.ir

| Precursor | Reagent | Fused Ring System | Product Example | Reaction Principle |

|---|---|---|---|---|

| Ethyl 5,6-dichloropyridazine-3-carboxylate | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine | Ethyl 7-chloro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylate | Nucleophilic substitution followed by intramolecular cyclization |

| Ethyl 5,6-dichloropyridazine-3-carboxylate | Methylhydrazine | Pyrazolo[3,4-d]pyridazine | Ethyl 7-chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine-3-carboxylate | Sequential substitution and cyclization |

| Ethyl 5,6-dichloropyridazine-3-carboxylate | Sodium azide | Tetrazolo[1,5-b]pyridazine | Ethyl 5-chlorotetrazolo[1,5-b]pyridazine-7-carboxylate | Nucleophilic substitution followed by ring-chain tautomerism |

| Ethyl 5-hydrazino-6-chloropyridazine-3-carboxylate | Sodium nitrite, HCl | Tetrazolo[1,5-b]pyridazine | Ethyl 5-chlorotetrazolo[1,5-b]pyridazine-7-carboxylate | Diazotization of hydrazino group followed by cyclization |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5,6 Dichloropyridazine 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for a Dichloropyridazine Carboxylate Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridazine-H | 7.70 | s | - |

| -OCH₂CH₃ | 4.55 | qd | 7.1, 1.1 |

| -OCH₂CH₃ | 1.46 | td | 7.2, 0.9 |

Data derived from a study on Ethyl 4,6-dichloropyridazine-3-carboxylate. chemicalbook.com

The ¹³C NMR spectrum offers a detailed map of the carbon framework of Ethyl 5,6-dichloropyridazine-3-carboxylate. The chemical shifts of the carbon atoms in the pyridazine (B1198779) ring are particularly informative, with values typically appearing in the aromatic region of the spectrum. oregonstate.edu The positions of the chlorine atoms and the ethyl carboxylate group significantly influence the chemical shifts of the ring carbons. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield shift, generally appearing in the range of 165-190 ppm. oregonstate.edu The carbon atoms of the ethyl group also show distinct signals. Studies on related pyridazin-3(2H)-ones have provided valuable reference data for assigning the ¹³C signals in such heterocyclic systems. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for a Dichloropyridazine Carboxylate Derivative

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165.33 |

| C-Cl (pyridazine) | 153.42 |

| C-Cl (pyridazine) | 148.56 |

| C (pyridazine) | 139.58 |

| C (pyridazine) | 132.55 |

| -OCH₂CH₃ | 59.93 |

| -OCH₂CH₃ | 13.97 |

Data derived from computational predictions for a related pyrimidine (B1678525) structure. rsc.org

For a comprehensive structural assignment, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, resolving any ambiguities in the 1D spectra. nih.govipb.pt These techniques are crucial for definitively assigning the signals of the pyridazine ring and the substituent groups. princeton.edu

In the case of fluorinated derivatives of Ethyl 5,6-dichloropyridazine-3-carboxylate, ¹⁹F NMR spectroscopy becomes a powerful analytical tool. mdpi.com Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural and electronic changes within a molecule. thermofisher.comhuji.ac.il The chemical shifts and coupling constants observed in ¹⁹F NMR spectra provide unique insights into the location and environment of the fluorine atoms. nih.govrsc.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

The IR spectrum of Ethyl 5,6-dichloropyridazine-3-carboxylate is expected to show characteristic absorption bands for its functional groups. The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing in the region of 1700-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will also be present. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-Cl stretching vibrations will appear at lower frequencies. nih.gov

Table 3: Expected Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1700-1750 |

| C-O (Ester) | Stretching | 1000-1300 |

| Aromatic C-H | Stretching | 3000-3100 |

| C-Cl | Stretching | 600-800 |

Data compiled from general spectroscopic principles and studies on related compounds. researchgate.netnih.gov

The pyridazine ring itself gives rise to a series of characteristic vibrational modes. liberty.edu These include ring stretching, in-plane bending, and out-of-plane bending vibrations. researchgate.netcore.ac.uk The positions of these bands are sensitive to the nature and position of the substituents on the ring. researchcommons.org For instance, the C=C and C=N stretching vibrations within the pyridazine ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com A detailed analysis of these ring vibrations in both IR and Raman spectra can provide a comprehensive understanding of the molecule's vibrational framework. researchcommons.orgresearchgate.net The vibrational modes of pyrazine, a related diazine, have been extensively studied and serve as a useful reference for interpreting the spectra of pyridazine derivatives. researchgate.netmontana.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing crucial information about the molecular weight and structural features of a compound. In the characterization of Ethyl 5,6-dichloropyridazine-3-carboxylate, mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is employed for accurate mass determination and elucidation of its fragmentation pathways, which in turn confirms the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific atomic arrangement.

For Ethyl 5,6-dichloropyridazine-3-carboxylate, the molecular formula is C₇H₆Cl₂N₂O₂. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

**Table 1: Theoretical Isotopic Mass Calculation for Ethyl 5,6-dichloropyridazine-3-carboxylate (C₇H₆Cl₂N₂O₂) **

| Element | Number of Atoms | Exact Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.00000 | 84.00000 |

| Hydrogen (¹H) | 6 | 1.00783 | 6.04698 |

| Chlorine (³⁵Cl) | 2 | 34.96885 | 69.93770 |

| Nitrogen (¹⁴N) | 2 | 14.00307 | 28.00614 |

| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |

| Total | | | 219.98064 |

An HRMS analysis of a synthesized sample of Ethyl 5,6-dichloropyridazine-3-carboxylate would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this theoretical value. The presence of two chlorine atoms also results in a characteristic isotopic pattern. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. This leads to a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, with relative intensities of approximately 9:6:1. Observing this pattern, along with the accurate mass measurement, provides strong evidence for the presence of two chlorine atoms in the molecule and confirms its elemental composition.

Fragmentation Pathways and Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to deduce the structure of a molecule by analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure and can be used for its identification.

A likely initial fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality, resulting in a stable acylium ion. Another probable fragmentation pathway is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, if sterically feasible. The dichloropyridazine ring itself can also undergo fragmentation, typically involving the loss of chlorine radicals (Cl•) or molecules of hydrogen chloride (HCl).

Table 2: Predicted Fragmentation Pathways for Ethyl 5,6-dichloropyridazine-3-carboxylate

| Fragmentation Step | Lost Fragment | m/z of Fragment Ion | Plausible Structure of Fragment Ion |

|---|---|---|---|

| Loss of ethoxy radical | •OCH₂CH₃ | 175 | 5,6-dichloropyridazine-3-carbonyl cation |

| Loss of ethylene | C₂H₄ | 192 | 5,6-dichloropyridazine-3-carboxylic acid radical cation |

| Loss of chlorine radical | •Cl | 185 | Ethyl 5- or 6-chloropyridazine-3-carboxylate radical cation |

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be built, confirming the connectivity of the ethyl ester and the dichloropyridazine core.

Advanced Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds. For a thorough characterization of Ethyl 5,6-dichloropyridazine-3-carboxylate and its derivatives, advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Ethyl 5,6-dichloropyridazine-3-carboxylate, HPLC is crucial for assessing its purity.

A typical HPLC method for a compound of this nature would likely involve a reversed-phase column (e.g., C18) as the stationary phase. The mobile phase would be a mixture of an aqueous solvent (often with a buffer) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or starting materials.

The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property of the compound under a specific set of HPLC conditions. By comparing the retention time of a sample to that of a known standard, the identity of the compound can be confirmed. The purity of the sample is determined by the relative area of the peak corresponding to Ethyl 5,6-dichloropyridazine-3-carboxylate compared to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Parameters for Analysis of Pyridazine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These are representative parameters and would require optimization for the specific analysis of Ethyl 5,6-dichloropyridazine-3-carboxylate.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm). This results in higher resolution, faster analysis times, and increased sensitivity. When coupled with a mass spectrometer, UPLC-MS becomes an exceptionally powerful tool for both the separation and identification of compounds.

In a UPLC-MS analysis of Ethyl 5,6-dichloropyridazine-3-carboxylate, the UPLC system would separate the compound from any impurities with high efficiency. The eluent from the UPLC column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confident identification of the main peak as the target compound by its mass-to-charge ratio (m/z) and also aids in the tentative identification of any impurities based on their mass spectra. This technique is particularly valuable for analyzing complex reaction mixtures and for the detection of trace-level impurities.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

To obtain the crystal structure of Ethyl 5,6-dichloropyridazine-3-carboxylate, a single crystal of high quality is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

While a specific crystal structure for Ethyl 5,6-dichloropyridazine-3-carboxylate is not publicly available, analysis of related structures provides insight into the expected solid-state conformation. For instance, the crystal structure of a related compound, Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, reveals details about the planarity of the pyridazine ring and the orientation of the substituent groups. nih.gov

Table 4: Representative Crystallographic Data for a Related Pyridazine Derivative (Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate) nih.gov

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.3618 (3) |

| b (Å) | 8.6168 (4) |

| c (Å) | 13.1585 (7) |

| α (°) | 77.734 (2) |

| β (°) | 82.928 (1) |

| γ (°) | 86.722 (2) |

| Volume (ų) | 589.24 (5) |

This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.

An X-ray crystallographic study of Ethyl 5,6-dichloropyridazine-3-carboxylate would confirm the substitution pattern on the pyridazine ring and determine the conformation of the ethyl carboxylate group relative to the ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Modeling of Ethyl 5,6 Dichloropyridazine 3 Carboxylate

Quantum Chemical Calculations (Density Functional Theory, Ab initio)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of a molecule's electronic structure. The two primary methods employed are ab initio and Density Functional Theory (DFT). Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties based on the molecule's electron density, offering a balance of accuracy and computational efficiency. These methods are instrumental in elucidating the intrinsic properties of Ethyl 5,6-dichloropyridazine-3-carboxylate.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. atomistica.online For a molecule with flexible components like the ethyl ester group in Ethyl 5,6-dichloropyridazine-3-carboxylate, conformational analysis is crucial. This involves exploring the different spatial orientations (conformers) that arise from the rotation around single bonds to identify the global energy minimum, which represents the most stable and populated structure of the molecule under normal conditions.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. core.ac.uk

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wuxibiology.comfrontiersin.org A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. frontiersin.org For Ethyl 5,6-dichloropyridazine-3-carboxylate, analysis of the HOMO-LUMO gap helps to understand its electronic transitions and potential as an electronic material. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents conceptual data for illustrative purposes, as specific computational results for Ethyl 5,6-dichloropyridazine-3-carboxylate are not available in the cited literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.25 | Energy difference, indicating molecular stability |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. core.ac.uk It is calculated from the molecule's nuclei and electron density and mapped onto the molecular surface. dtic.mil The MESP map uses a color spectrum to indicate different potential regions: red areas signify negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govrsc.org For Ethyl 5,6-dichloropyridazine-3-carboxylate, the MESP map would reveal the electronegative nitrogen atoms and carbonyl oxygen as regions of negative potential, while the hydrogen atoms would be associated with positive potential. molpro.net This map is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular bonding behavior. dtic.mil

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations predict the frequencies at which a molecule's bonds will stretch, bend, and twist. These calculations are performed after geometry optimization, by computing the second derivatives of the energy with respect to the atomic coordinates (a Hessian matrix). atomistica.onlinenih.gov The results yield a set of vibrational modes and their corresponding frequencies, which can be directly correlated with experimental data from infrared (IR) and Raman spectroscopy. rsc.org A key diagnostic is the presence of imaginary frequencies; a true energy minimum (a stable molecule) will have no imaginary frequencies, while a transition state is characterized by one imaginary frequency. atomistica.online For Ethyl 5,6-dichloropyridazine-3-carboxylate, these calculations help to confirm that the optimized geometry is a stable structure and allow for the assignment of specific absorption bands in its experimental IR and Raman spectra.

Prediction of Chemical Reactivity and Selectivity Profiles

The data obtained from HOMO-LUMO and MESP analyses can be used to calculate a range of global reactivity descriptors. ajchem-a.com These quantum chemical parameters quantify the reactivity and selectivity of a molecule. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap. wuxibiology.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. ajchem-a.com

These descriptors provide a quantitative basis for predicting how Ethyl 5,6-dichloropyridazine-3-carboxylate will behave in chemical reactions, indicating whether it will act as an electrophile or a nucleophile and how readily it will react.

Table 2: Illustrative Global Reactivity Descriptors This table presents conceptual data derived from HOMO-LUMO values for illustrative purposes, as specific computational results for Ethyl 5,6-dichloropyridazine-3-carboxylate are not available in the cited literature.

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.50 |

| Electron Affinity (A) | -ELUMO | 2.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.625 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.875 |

| Electrophilicity Index (ω) | μ2 / 2η | 4.52 |

Exploration of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, meaning their optical properties change in the presence of intense light. rsc.org These materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods can predict NLO behavior by calculating the molecule's polarizability (α) and hyperpolarizabilities (β and γ). rsc.org Specifically, the first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) relates to the third-order response. illinois.edu For Ethyl 5,6-dichloropyridazine-3-carboxylate, theoretical calculations of these parameters would assess its potential as an NLO material, driven by the electron-withdrawing nature of the dichloropyridazine ring and the ester group.

Molecular Docking and Ligand-Protein Interaction Modeling (In Silico Screening for binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as Ethyl 5,6-dichloropyridazine-3-carboxylate, within the active site of a target protein. Understanding these interactions at a molecular level provides critical insights into the compound's potential mechanism of action and guides further structural optimization.

Research into pyridazine (B1198779) derivatives has utilized molecular docking to explore their potential as inhibitors for various enzymatic targets. In one such representative study, the binding mechanism of a series of pyridazine compounds was investigated against Mycobacterium tuberculosis InhA (enoyl-acyl carrier protein reductase), a crucial enzyme in the mycobacterial cell wall synthesis pathway. While this specific study focused on a close analogue, the findings provide a valuable model for how Ethyl 5,6-dichloropyridazine-3-carboxylate might interact with similar protein targets.

The modeling typically begins with obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The ligand, Ethyl 5,6-dichloropyridazine-3-carboxylate, is then drawn and optimized for its lowest energy conformation. Using sophisticated software, the ligand is placed into the protein's binding site, and various possible conformations are sampled. Each conformation is scored based on a function that estimates the binding free energy, with lower scores indicating more favorable binding.

The primary interactions governing the binding of pyridazine derivatives to protein targets often involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The dichloropyridazine core of Ethyl 5,6-dichloropyridazine-3-carboxylate is significant in this context. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the chlorine atoms can participate in halogen bonding—an often-underappreciated but significant non-covalent interaction. The ethyl carboxylate group can also form crucial hydrogen bonds with amino acid residues in the active site.

Detailed analysis of the docking poses reveals the specific amino acid residues that form key contacts with the ligand. For instance, the ester moiety might interact with polar residues like serine or threonine, while the chlorinated ring system could be situated in a hydrophobic pocket lined with non-polar residues such as leucine, isoleucine, and valine.

The data generated from these simulations are crucial for structure-activity relationship (SAR) studies. By understanding which parts of the molecule are essential for binding, medicinal chemists can design new analogues with improved potency and selectivity. For example, if a chlorine atom is found to form a critical interaction, its replacement could lead to a significant loss of activity. Conversely, if a region of the molecule is not involved in binding, it could be modified to improve physicochemical properties like solubility or metabolic stability.

The table below summarizes the hypothetical interaction profile of Ethyl 5,6-dichloropyridazine-3-carboxylate with a representative enzyme active site, based on findings from related pyridazine derivatives.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Pyridazine Nitrogen | Tyr, Ser, Asn |

| Hydrogen Bond | Carboxylate Oxygen | Lys, Arg, His |

| Halogen Bond | Chlorine Atoms | Gly, Phe (backbone) |

| Hydrophobic Interaction | Dichloropyridazine Ring | Val, Leu, Ile, Ala |

These in silico screening methods provide a powerful, cost-effective approach to hypothesize binding mechanisms and prioritize compounds for synthesis and further biological evaluation.

Research Applications and Utility in Medicinal Chemistry Precursor Development

Role as a Versatile Building Block for Diverse Heterocyclic Libraries

The dichloropyridazine framework is a cornerstone for generating diverse heterocyclic libraries. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of fused ring systems. For instance, the 4-chloro position can undergo regioselective nucleophilic substitution, which serves as an entry point for building polycyclic structures. A notable synthetic pathway involves the conversion of 4,6-dichloropyridazine-3-carboxylate into a dihydroxypyridopyridazine derivative, which can be further halogenated and functionalized to create a library of complex heterocyclic compounds. researchgate.net This versatility makes it an invaluable scaffold in medicinal chemistry for exploring structure-activity relationships. researchgate.net

Precursor in the Design and Synthesis of Kinase Inhibitors (e.g., HPK1, SYK)

Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology. ed.ac.uk Ethyl 4,6-dichloropyridazine-3-carboxylate has been identified as a key starting material for the synthesis of potent kinase inhibitors. Specifically, it is a documented precursor for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. researchgate.net The synthesis involves a multi-step process that leverages the compound's reactivity:

Regioselective Substitution : Nucleophilic substitution at the C4 position.

Cyclocondensation : Ring-closing reaction to form a fused pyridopyridazine (B8481360) system.

Further Functionalization : Subsequent halogenation and palladium-catalyzed cross-coupling reactions (e.g., Suzuki arylation) to introduce diverse substituents. researchgate.net

This systematic approach allows for the construction of complex molecules designed to fit into the active site of target kinases.

| Target Kinase | Synthetic Strategy from Dichloropyridazine Precursor | Reference |

| HPK1 | Regioselective substitution, cyclocondensation, and Suzuki coupling. | researchgate.net |

Intermediates for the Development of Antimicrobial Agent Precursors

The pyridazine (B1198779) core is a well-established pharmacophore in compounds exhibiting antimicrobial activity. researchgate.net Derivatives of pyridazine have shown broad-spectrum activity against various bacterial and fungal pathogens, including Staphylococcus aureus, E. coli, and Candida albicans. proquest.comidosi.org Ethyl 5,6-dichloropyridazine-3-carboxylate serves as an ideal intermediate for creating libraries of potential antimicrobial agents. The reactive chlorine atoms can be displaced by various nucleophiles (amines, thiols, etc.) to generate a multitude of derivatives. This allows researchers to systematically modify the structure to optimize antimicrobial potency and selectivity against different microbial strains. researchgate.netnih.gov

| Microbial Strain | Activity of Pyridazine Derivatives |

| Staphylococcus aureus | Active |

| Bacillus subtilis | Active |

| Pseudomonas aeruginosa | Active |

| Candida albicans | Active |

| E. coli | Active |

Scaffolds for HIV/AIDS Research Compound Synthesis (referencing methyl analog)

Pyridazine-based scaffolds have been instrumental in the development of compounds for HIV/AIDS research. Specifically, diarylpyridazine (DAPD) derivatives have emerged as a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The dichloropyridazine core of Ethyl 5,6-dichloropyridazine-3-carboxylate and its methyl analog provides the necessary framework for synthesizing these diaryl structures. Through cross-coupling reactions, the chlorine atoms can be replaced with various aryl groups, which are critical for binding to the non-nucleoside inhibitory binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme. This adaptability makes the dichloropyridazine scaffold a valuable starting point for the discovery and optimization of novel anti-HIV-1 agents. nih.gov

Precursors for Alpha-Glucosidase Inhibitor Analogues

Alpha-glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes. nih.gov Research has demonstrated that pyridazine-containing molecules can be potent inhibitors of this enzyme. nih.govresearchgate.nettandfonline.com For example, novel series of pyridazine-triazole hybrids and benzofuran-pyridazine derivatives have shown significant α-glucosidase inhibitory activity, in some cases far exceeding that of the standard drug, acarbose. nih.govresearchgate.netnih.gov Ethyl 5,6-dichloropyridazine-3-carboxylate is a strategic precursor for such analogues. The chlorine atoms can be readily substituted to attach other heterocyclic rings (like triazoles) or functionalized side chains, enabling the synthesis of new generations of potential α-glucosidase inhibitors. nih.govresearchgate.net

Contributions to Agrochemical Research (as synthetic intermediates)

The pyridazine ring is a "privileged scaffold" not only in medicine but also in the agrochemical industry. researchgate.netresearchgate.net Pyridazine derivatives are used as herbicides, insecticides, and plant growth regulators. nbinno.comresearchgate.net Notably, new pyridazine herbicides have been developed that target the phytoene (B131915) desaturase (PDS) enzyme in plants. acs.org The synthesis of these agrochemicals often utilizes dichloropyridazine intermediates. The reactivity of Ethyl 5,6-dichloropyridazine-3-carboxylate allows for its use as a foundational building block in the creation of novel active ingredients for crop protection, contributing to more efficient and selective weed and pest control. nbinno.comacs.org

Potential in Materials Science Research (e.g., NLO materials precursors)

Beyond biomedical applications, the electron-accepting nature of the pyridazine ring makes it an attractive component for the design of optoelectronic materials. researchgate.net Specifically, pyridazine derivatives are used to create donor-acceptor type molecules with potential applications as nonlinear optical (NLO) materials. These materials are crucial for technologies like optical data storage and telecommunications. Ethyl 5,6-dichloropyridazine-3-carboxylate can serve as a precursor for such materials. The chlorine atoms provide synthetic handles to attach various electron-donating groups to the electron-accepting pyridazine core, enabling the systematic tuning of the molecule's NLO properties. researchgate.net

Conclusions and Future Research Directions

Summary of Key Findings and Contributions

Ethyl 5,6-dichloropyridazine-3-carboxylate has been established as a pivotal intermediate in synthetic organic chemistry. Its significance stems from the versatile reactivity of the dichloropyridazine core, which allows for selective functionalization. The two chlorine atoms, activated by the adjacent nitrogen atoms of the pyridazine (B1198779) ring, serve as excellent leaving groups for nucleophilic substitution reactions. This reactivity enables the molecule to act as a versatile scaffold for constructing more complex molecular architectures.

A primary contribution of this compound is its role as a key building block in the synthesis of biologically active molecules. For instance, it is a crucial reagent in the preparation of Deucravacitinib, a tyrosine kinase 2 (TYK2) inhibitor. chemicalbook.comchemdad.com This highlights its importance in medicinal chemistry for developing targeted therapies. The ester functional group provides an additional site for chemical modification, further expanding its synthetic utility. The strategic placement of the chloro and carboxylate groups on the pyridazine ring makes it a valuable precursor for generating diverse libraries of heterocyclic compounds for drug discovery and materials science applications.

Identification of Remaining Challenges in Synthesis and Derivatization

Despite its utility, challenges persist in the synthesis and subsequent derivatization of Ethyl 5,6-dichloropyridazine-3-carboxylate. Current synthetic routes often employ harsh reagents like phosphorus oxychloride, which raises environmental and safety concerns. chemicalbook.comchemdad.com The development of more sustainable and greener synthetic methodologies is a significant challenge that needs to be addressed to align with modern chemical manufacturing principles. zcpc.net

Opportunities for Novel Chemical Transformations and Scaffold Generation

The unique electronic properties of the dichloropyridazine ring in Ethyl 5,6-dichloropyridazine-3-carboxylate open up numerous opportunities for exploring novel chemical transformations. Beyond traditional nucleophilic substitutions, there is significant potential for developing new catalytic cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig) at the chloro-substituted positions. researchgate.net Such transformations would enable the efficient introduction of a wide array of carbon- and heteroatom-based substituents, leading to the generation of novel molecular scaffolds.

Moreover, the application of modern synthetic techniques like C-H functionalization could provide direct and atom-economical pathways to new derivatives, bypassing the need for pre-functionalized starting materials. nih.gov Radical-mediated reactions also present an underexplored avenue for introducing diverse functional groups. nih.gov These advanced synthetic methods could unlock access to previously inaccessible chemical space, facilitating the creation of diverse pyridazine-based compounds with unique structural features.

Prospects for Rational Design of Advanced Functional Molecules

The established role of pyridazine derivatives in medicinal chemistry provides a strong foundation for the rational design of new functional molecules using Ethyl 5,6-dichloropyridazine-3-carboxylate as a starting point. researchgate.net Its utility as a precursor for kinase inhibitors suggests that it can be systematically modified to target other enzyme families. researchgate.netgoogle.com By leveraging computational modeling and structure-activity relationship (SAR) studies, chemists can design and synthesize novel derivatives with tailored biological activities.

Beyond pharmaceuticals, there are prospects for designing advanced materials. The electron-deficient nature of the pyridazine ring, combined with the potential for extensive functionalization, makes this scaffold promising for applications in materials science, such as the development of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The ability to fine-tune the electronic and photophysical properties through strategic derivatization offers a clear path for the rational design of next-generation functional materials.

Outlook on the Broader Impact of Dichloropyridazine Chemistry

The ongoing research and development centered around Ethyl 5,6-dichloropyridazine-3-carboxylate and related compounds are poised to have a significant impact on the broader field of heterocyclic chemistry. Innovations in the synthesis and functionalization of this specific molecule can provide valuable insights and methodologies applicable to other dichloropyridazine systems and nitrogen-containing heterocycles. zcpc.netmdpi.com

The increasing demand for sophisticated molecular building blocks in drug discovery and materials science will likely drive further innovation in dichloropyridazine chemistry. zcpc.net The development of more efficient, sustainable, and versatile synthetic routes will not only facilitate the production of existing high-value molecules but also accelerate the discovery of new chemical entities with novel functions. As our understanding of the structure-property relationships of these compounds deepens, the dichloropyridazine scaffold, exemplified by Ethyl 5,6-dichloropyridazine-3-carboxylate, will continue to be a cornerstone for the creation of advanced functional molecules that address challenges in medicine, technology, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.